4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-1-methyl-N-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)10-8(13)7-6(9)4-12(3)11-7/h4-5H,9H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPKRGJDMAIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NN(C=C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds
β-Ketoesters or β-diketones react with methylhydrazine to form 1-methylpyrazole derivatives. For example, ethyl acetoacetate and methylhydrazine undergo cyclization under acidic conditions to yield 1-methyl-1H-pyrazole-3-carboxylate. This method ensures regioselectivity, as the methyl group from methylhydrazine occupies the N1 position, while the ester group directs substitution at C3.
Reaction Conditions :
Functionalization of Pyrazole Intermediates
Preformed pyrazole rings, such as 1-methyl-1H-pyrazole-3-carboxylic acid, serve as starting materials for further modification. Bromination at C4 using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom, which is subsequently displaced by an amino group via nucleophilic substitution.
Key Steps :
- Bromination :
$$ \text{1-Methyl-1H-pyrazole-3-carboxylate} + \text{NBS} \xrightarrow{\text{CCl}_4, \text{DBP}} \text{4-Bromo-1-methyl-1H-pyrazole-3-carboxylate} $$ - Amination :
$$ \text{4-Bromo derivative} + \text{NH}_3/\text{amine} \xrightarrow{\text{Cu catalyst}} \text{4-Amino-1-methyl-1H-pyrazole-3-carboxylate} $$
Introduction of the Amino Group
The 4-amino functionality is critical for the compound’s bioactivity. Direct amination via Ullmann-type coupling or catalytic hydrogenation of nitro precursors are common approaches.
Ullmann Coupling
4-Bromo-1-methylpyrazole-3-carboxylate reacts with aqueous ammonia in the presence of copper(I) iodide and a ligand (e.g., L-proline) to yield the 4-amino derivative. This method avoids harsh reduction conditions but requires careful optimization to minimize byproducts.
Optimization Parameters :
Nitro Reduction
An alternative route involves nitration at C4 followed by catalytic hydrogenation. For example, nitration of 1-methylpyrazole-3-carboxylate using fuming nitric acid yields a nitro intermediate, which is reduced to the amine using palladium on carbon (Pd/C) under hydrogen gas.
Challenges :
- Regioselective nitration requires electron-withdrawing groups (e.g., esters) to direct electrophilic substitution.
- Over-reduction or dehalogenation may occur during hydrogenation.
Carboxamide Formation
The final step couples the pyrazole-3-carboxylic acid with isopropylamine to form the carboxamide. This is achieved via acid chloride intermediacy or direct coupling reagents .
Acid Chloride Route
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with isopropylamine in the presence of a base (e.g., triethylamine) yields the carboxamide.
Procedure :
Coupling Reagent Approach
Carbodiimide reagents (e.g., EDC, DCC) mediate direct coupling between the carboxylic acid and isopropylamine. This method avoids handling corrosive acid chlorides but requires anhydrous conditions.
Example :
$$ \text{4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid} + \text{Isopropylamine} \xrightarrow{\text{EDC}, \text{HOBt}} \text{Target compound} $$
Advantages :
Purification and Characterization
Crude products are purified via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Analytical characterization includes:
- NMR Spectroscopy :
- Mass Spectrometry :
Challenges and Optimization
Regioselectivity in Pyrazole Formation
Competing pathways may yield 1,3- or 1,5-dimethyl regioisomers. Steric and electronic effects dictate substitution patterns, with electron-withdrawing groups (e.g., esters) favoring C3 functionalization.
Byproduct Formation
Isomerization during cyclization or amidation generates impurities (e.g., 5-amino derivatives). Recrystallization selectively isolates the desired 4-amino isomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Its structure may be optimized to enhance its pharmacological properties and reduce toxicity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole Carboxamides with Aryl and Halogen Substituents
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3e) Substituents: Chloro, cyano, and aryl groups (e.g., phenyl, 4-chlorophenyl). Key Properties:
- Higher melting points (133–183°C) due to halogenation and aromatic stacking .
- Electron-withdrawing groups (e.g., Cl, CN) enhance crystallinity and intermolecular interactions. Synthesis: Achieved via EDCI/HOBt-mediated coupling in DMF, with yields ranging from 62% to 71% . Comparison: The target compound lacks halogen or cyano groups, likely reducing polarity and thermal stability compared to 3a–3e.
Androgen Receptor Antagonists
- Darolutamide (Nubeqa) Structure: N-[(2S)-1-[3-(3-Chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Key Features: Chloro, cyano, and hydroxyethyl groups confer high affinity for androgen receptors, making it a potent prostate cancer therapeutic . Comparison: The target compound’s simpler isopropyl substituent and absence of hydroxyl/cyano groups likely limit its efficacy in androgen receptor targeting.
Cannabinoid Receptor Antagonists
- SR-141716A (Rimonabant) and AM251
Table 1: Key Properties of Pyrazole Carboxamide Derivatives
Key Observations:
Hydrophobic Substituents: The target compound’s isopropyl group likely improves membrane permeability but reduces solubility compared to hydroxyl- or cyano-containing analogs .
Synthetic Complexity : EDCI/HOBt-mediated coupling (used for 3a–3e) is efficient for carboxamide formation, but yields depend on substituent steric effects .
Biological Activity
4-Amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide, also known as a pyrazole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, potentially leading to therapeutic applications in areas such as oncology and inflammation.
- Molecular Formula : C8H12N4O
- Molecular Weight : 168.21 g/mol
- CAS Number : 1415147-85-1
The compound features a pyrazole ring, which is known for its role in many bioactive molecules. The presence of the amino and carboxamide groups enhances its solubility and reactivity, making it a suitable candidate for pharmacological studies.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within the body. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to various pharmacological effects.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have indicated that modifications in the pyrazole structure can enhance anticancer activity against different cancer cell lines.
| Compound | EC50 (µM) | Activity Description |
|---|---|---|
| This compound | 0.064 | Potent against A549 lung adenocarcinoma cells |
| Unsubstituted Pyrazole | 0.577 | Decreased activity compared to substituted derivatives |
| N-Methyl Substituted Pyrazole | 0.115 | Twofold less active than the main compound |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Other Biological Activities
Additionally, this compound has shown potential antibacterial and antifungal activities, further broadening its therapeutic scope.
Study on Anticancer Activity
A notable study evaluated the anticancer effects of various pyrazole derivatives, including this compound, against A549 human lung adenocarcinoma cells. The results demonstrated that this compound significantly reduced cell viability compared to control treatments, indicating strong anticancer potential.
Pharmacokinetic Profile Evaluation
Another research focused on the pharmacokinetic properties of the compound, assessing its metabolic stability and solubility. The findings revealed that while the compound exhibited favorable solubility characteristics, further optimization was necessary to enhance its bioavailability in vivo.
Q & A
Basic: What are the critical steps in synthesizing 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves a multi-step coupling reaction. For example, a pyrazole-3-carboxylic acid derivative (e.g., 3-acetyl-1H-pyrazole-5-carboxylic acid) is activated using coupling agents like T3P (propane phosphonic acid anhydride) in dichloromethane (DCM) under inert nitrogen. The activated intermediate is then reacted with an amine-containing compound (e.g., (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile) at controlled temperatures (5–10°C) to form the carboxamide bond. Purification involves washing with NaHCO₃, drying over Na₂SO₄, and solvent evaporation .
Basic: How is structural characterization of this compound performed to confirm its identity and purity?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., methyl, isopropyl groups) and carboxamide linkage.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., 244.30 g/mol) and isotopic patterns.
- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., monoclinic system with β = 92.003°) for stereochemical validation .
- HPLC: Quantifies purity (≥95%) using reverse-phase columns and UV detection at 254 nm .
Basic: What in vitro assays are used to screen the biological activity of this compound?
Methodological Answer:
Androgen receptor (AR) binding assays are critical for evaluating antagonism. Competitive radioligand binding assays using [³H]-dihydrotestosterone (DHT) in AR-expressing cell lines (e.g., LNCaP prostate cancer cells) measure IC₅₀ values. Follow-up luciferase reporter assays assess transcriptional inhibition of AR-driven genes (e.g., PSA). Parallel cytotoxicity assays (MTT) ensure activity is not due to nonspecific cell death .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
- Coupling Agent Selection: T3P outperforms EDCl/HOBt in reducing racemization and side products.
- Temperature Control: Maintaining ≤10°C during coupling minimizes decomposition.
- Solvent Screening: DCM or THF enhances solubility of hydrophobic intermediates.
- Workup Optimization: Sequential NaHCO₃ and water washes remove unreacted acids and amines.
- Microwave-Assisted Synthesis: Reduces reaction time by 50% for temperature-sensitive steps .
Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced AR antagonism?
Methodological Answer:
Key SAR findings:
- Pyrazole Core: Substitution at the 1-position (methyl) enhances metabolic stability.
- Isopropyl Group: Bulkier substituents (e.g., cyclopropyl) reduce AR binding affinity.
- Amino Group at 4-Position: Critical for hydrogen bonding with AR’s Leu704 residue.
- Carboxamide Linker: Replacing with sulfonamide decreases potency by 10-fold.
Rational modifications are validated via molecular docking (e.g., Glide SP scoring in AR ligand-binding domain) .
Advanced: How are analytical methods validated to detect degradation products in stability studies?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (60°C), acid (0.1 M HCl), base (0.1 M NaOH), and UV light.
- LC-MS/MS: Identifies degradation products (e.g., hydrolyzed carboxamide or oxidized pyrazole).
- Validation Parameters: Linearity (R² > 0.99), precision (%RSD < 2%), and LOQ (0.1% w/w) per ICH Q2(R1) guidelines.
- Accelerated Stability Testing: 40°C/75% RH for 6 months predicts shelf-life .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- 2D NMR (HSQC, HMBC): Resolves overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing N-H environments in carboxamide vs. amine).
- Isotopic Labeling: Synthesize ¹⁵N-labeled analogs to confirm nitrogen connectivity.
- Computational Chemistry: DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental data .
Advanced: What in vitro models assess metabolic stability and cytochrome P450 interactions?
Methodological Answer:
- Liver Microsomes: Incubate with human liver microsomes (HLM) and NADPH to measure t₁/₂ via LC-MS. CYP3A4/5 inhibition is tested using midazolam as a probe substrate.
- Hepatocyte Assays: Primary hepatocytes quantify phase II metabolism (glucuronidation).
- Recombinant CYP Enzymes: Identify specific isoforms (e.g., CYP2C9) involved in metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
